[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Overview
Description
“[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol” is a chemical compound with the CAS Number: 5776-96-5. It has a molecular weight of 215.21 .
Molecular Structure Analysis
The IUPAC name of this compound is [5-(1-benzofuran-2-yl)-3-isoxazolyl]methanol. The InChI code is 1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 .Scientific Research Applications
Facile Synthesis Techniques
- Ultrasound-Assisted Synthesis : A study by Zhang et al. (2012) describes a facile synthesis technique for benzofuran-2-yl(carbazolyl)methanone derivatives via an ultrasound-assisted Rap–Stoermer reaction. This method offers easy access to derivatives in good yields, highlighting the compound's utility in creating novel organic materials (Zhang et al., 2012).
Antimicrobial Applications
- Novel Benzofuran Derivatives : Kenchappa et al. (2016) synthesized a series of new benzofuran derivatives with demonstrated antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Kenchappa et al., 2016).
Anticonvulsant Agents
- Sodium Channel Blockers : A study by Malik and Khan (2014) synthesized novel derivatives acting as sodium channel blockers with anticonvulsant properties. One compound, in particular, showed significant potency, suggesting the relevance of benzofuran-isoxazol derivatives in therapeutic applications (Malik & Khan, 2014).
Photovoltaic Applications
- Dye-Sensitized Solar Cells : Research by Sadeghzadeh et al. (2021) on 3H-[1]Benzofuro[2,3-b]imidazo[4,5-f]quinolines, a class related to benzofuran-isoxazol derivatives, shows their application in dye-sensitized solar cells due to their interesting photophysical properties, demonstrating the compound's utility in renewable energy technologies (Sadeghzadeh et al., 2021).
Analytical Chemistry Applications
- HPLC Determination : A study by Fen (2010) proposed an HPLC method for determining specific benzofuran derivatives and their by-products during synthesis, underscoring the compound's importance in analytical chemistry applications (Fen, 2010).
Synthesis of Polyols
- Polyol Synthesis : Kim et al. (2005) synthesized bis(isoxazolin-5-yl)methanols and diols from nitrile oxides, indicating the utility of isoxazol derivatives in synthesizing complex organic molecules for various applications (Kim et al., 2005).
Future Directions
Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, “[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol” and other benzofuran derivatives could potentially be explored for their biological activities and potential applications as drugs .
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of pharmacologically valuable properties . They have been determined to be active antibacterial , antifungal , and anti-inflammatory agents .
Mode of Action
Benzofuran derivatives have been shown to have diverse biological activities, which suggests that they may interact with multiple targets in the body .
Biochemical Pathways
Benzofuran derivatives have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 21521 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the body.
Result of Action
Benzofuran derivatives have been shown to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSULBSNOBUKNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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